![molecular formula C12H11N5 B2532946 2-甲基-6-(2-吡啶基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 685108-16-1](/img/structure/B2532946.png)

2-甲基-6-(2-吡啶基)吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

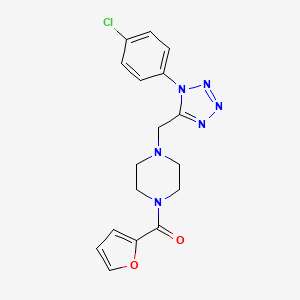

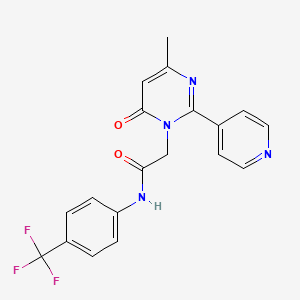

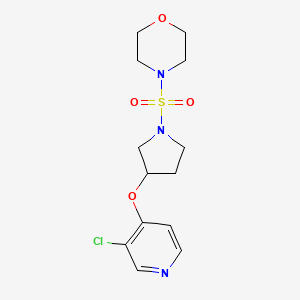

“2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . They have been identified as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .科学研究应用

- 应用:PP 衍生物 (4a–g) 已被确定为光学应用的战略性化合物。 它们更简单、更绿色的合成方法,以及可调的光物理性质,使其成为用作荧光探针和成像剂的理想选择 .

- 应用:具有简单芳基基团 (例如,4a、4b、4d 和 4e) 的 PP 衍生物表现出良好的固态发射强度。 适当的结构选择允许设计有效的固态发射器 .

- 应用:某些吡唑并[1,5-a]嘧啶对受体酪氨酸激酶 (RTK) 和丝氨酸/苏氨酸激酶 (STK) 表现出抑制活性。 在这种情况下研究 PP 衍生物可以提供对激酶相关疾病的见解 .

荧光探针和成像剂

固态发射器

抗增殖活性

激酶抑制

总之,2-甲基-6-(2-吡啶基)吡唑并[1,5-a]嘧啶-7-胺在不同的科学领域中都具有前景,从荧光成像到潜在的治疗应用。 研究人员一直在探索其特性和应用,使其成为一个令人兴奋的研究领域 . 如果你需要更多细节或有任何其他问题,请随时询问!😊

作用机制

Target of Action

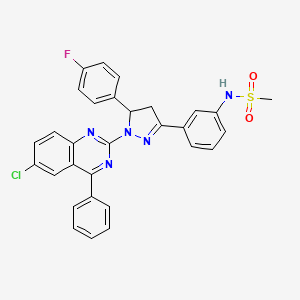

The primary targets of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine are receptor tyrosine kinases (RTKs) such as TrkA and ALK2 . These proteins play a crucial role in the regulation of cell growth, differentiation, and metabolism.

Mode of Action

2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine: interacts with its targets by binding to the ATP-binding sites of these proteins . This interaction inhibits the enzymatic activity of the RTKs, leading to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of RTKs by 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine affects various biochemical pathways. These pathways are involved in cell growth and differentiation. The downstream effects of this inhibition can lead to a reduction in tumor growth and progression .

Pharmacokinetics

The pharmacokinetics of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine Its structure suggests that it may have good solubility and bioavailability .

Result of Action

The molecular and cellular effects of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine ’s action include the inhibition of cell proliferation and the induction of cell death . These effects are primarily due to the compound’s inhibitory action on RTKs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine . For instance, the compound’s optical properties can be tuned by modifying the electron-donating groups at position 7 on the fused ring . This suggests that the compound’s action may be influenced by the chemical environment in which it is present .

生化分析

Biochemical Properties

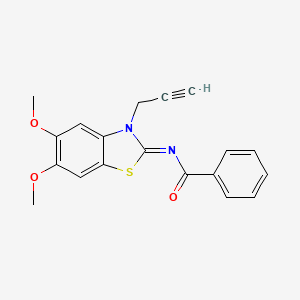

2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine has been identified as a strategic compound for optical applications . It has been found to interact with various enzymes and proteins, playing a crucial role in biochemical reactions . The nature of these interactions is largely dependent on the presence of electron-donating groups at position 7 on the fused ring .

Cellular Effects

The effects of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to show superior cytotoxic activities against certain cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, with the presence of electron-donating groups at position 7 on the fused ring favoring large absorption/emission intensities .

属性

IUPAC Name |

2-methyl-6-pyridin-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c1-8-6-11-15-7-9(12(13)17(11)16-8)10-4-2-3-5-14-10/h2-7H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDBSLWHYKWASG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=CC(=C2N)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate](/img/structure/B2532863.png)

![1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2532866.png)

![N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide;dihydrochloride](/img/structure/B2532875.png)

![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2532876.png)

![3-Ethylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2532877.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2532879.png)

![7-Hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenyl-2-(trifluoromethyl)chromen-4-one](/img/structure/B2532881.png)

![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)